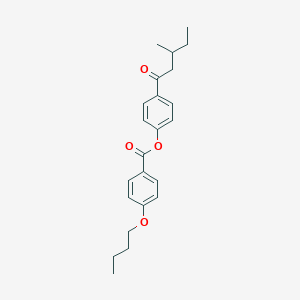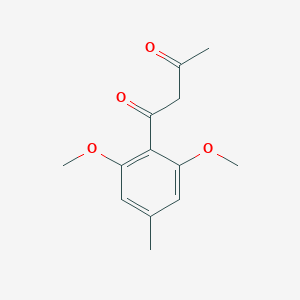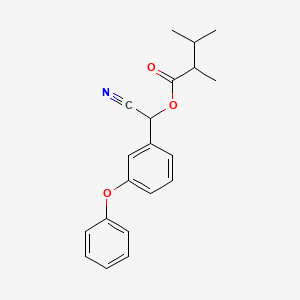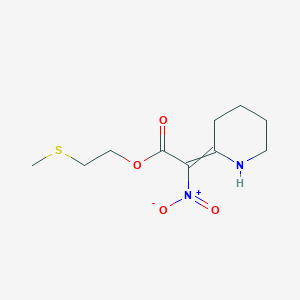
4-(3-Methylpentanoyl)phenyl 4-butoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylpentanoyl)phenyl 4-butoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl ring substituted with a 3-methylpentanoyl group and a butoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpentanoyl)phenyl 4-butoxybenzoate typically involves a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of phenyl ring using 3-methylpentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The acylated product is then subjected to esterification with 4-butoxybenzoic acid in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpentanoyl)phenyl 4-butoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(3-Methylpentanoyl)phenyl 4-butoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methylpentanoyl)phenyl 4-butoxybenzoate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, its ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylpentanoyl)phenyl 4-methoxybenzoate
- 4-(3-Methylpentanoyl)phenyl 4-ethoxybenzoate
- 4-(3-Methylpentanoyl)phenyl 4-propoxybenzoate
Uniqueness
4-(3-Methylpentanoyl)phenyl 4-butoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its butoxybenzoate moiety provides increased lipophilicity compared to its methoxy or ethoxy analogs, potentially enhancing its biological activity and solubility in organic solvents.
Properties
CAS No. |
62439-26-3 |
|---|---|
Molecular Formula |
C23H28O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
[4-(3-methylpentanoyl)phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C23H28O4/c1-4-6-15-26-20-11-9-19(10-12-20)23(25)27-21-13-7-18(8-14-21)22(24)16-17(3)5-2/h7-14,17H,4-6,15-16H2,1-3H3 |
InChI Key |
KACXZYSNXGXNQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetrazolo[1,5-a]quinazoline-5(1H)-thione](/img/structure/B14517385.png)



![Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate](/img/structure/B14517410.png)
![2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol](/img/structure/B14517419.png)
![5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione](/img/structure/B14517423.png)

![3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene](/img/structure/B14517438.png)
![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)

![1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14517445.png)
![1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate](/img/structure/B14517456.png)
